-10-{(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yloxy}-6,8,11-trihydroxy-8-(2-hydroxyacetyl)-1-methoxy-5,7,8,9,10,12-hexahydrotetracene-5,12-dione | 23214-92-8")

Related suppliers

Epirubicin Hydrochloride: A Critical Overview of Its Pharmacological Properties and Therapeutic Applications

Epirubicin hydrochloride, a semi-synthetic anthracycline derivative, stands as a cornerstone chemotherapeutic agent in modern oncology. Structurally related to doxorubicin, it features an axial-to-equatorial epimerization of the hydroxyl group at the C-4' position of the amino sugar moiety. This subtle modification confers distinct pharmacokinetic advantages while maintaining potent antineoplastic activity. Approved by regulatory agencies worldwide since the 1980s, epirubicin hydrochloride is primarily indicated for breast cancer, gastric cancer, ovarian cancer, and soft tissue sarcomas. Its mechanism involves intercalation into DNA strands, inhibition of topoisomerase II, and generation of cytotoxic free radicals, ultimately triggering apoptosis in rapidly dividing malignant cells. The drug's clinical significance extends beyond standalone therapy, frequently serving as a backbone in combination regimens like FEC (fluorouracil, epirubicin, cyclophosphamide) and AC (doxorubicin, cyclophosphamide). Despite therapeutic benefits, dose-dependent cardiotoxicity and myelosuppression necessitate rigorous clinical monitoring, driving ongoing research into liposomal formulations and biomarker-guided administration to optimize its risk-benefit profile.

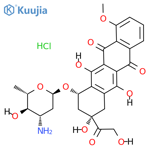

Chemical Structure and Mechanism of Action

Epirubicin hydrochloride (4'-epidoxorubicin) possesses the molecular formula C27H29NO11·HCl and a molecular weight of 579.98 g/mol. Its core structure consists of a tetracyclic anthraquinone chromophore covalently linked to the amino sugar daunosamine. The critical stereochemical difference from doxorubicin—the inverted hydroxyl group at carbon 4' of the sugar moiety—reduces membrane permeability and enhances metabolic clearance. Upon cellular entry, epirubicin undergoes enzymatic reduction to form semiquinone radicals that react with oxygen to generate superoxide anions, inducing oxidative DNA damage. Simultaneously, it intercalates between DNA base pairs, stabilizing the topoisomerase II-DNA cleavage complex and preventing DNA religation during replication. This dual action causes irreversible double-strand breaks, G2/M cell cycle arrest, and mitochondrial-mediated apoptosis. Notably, epirubicin demonstrates reduced cardiotoxicity compared to doxorubicin due to faster plasma clearance and diminished formation of cardiotoxic secondary alcohol metabolites. Its activity persists in multidrug-resistant tumors through synergistic interactions with calcium channel blockers that inhibit drug efflux pumps, though intrinsic resistance mechanisms remain clinically significant.

Pharmacokinetics and Metabolism

Epirubicin hydrochloride exhibits linear pharmacokinetics within standard dosing ranges (60–120 mg/m2), achieving peak plasma concentrations of 1–2 μg/mL within 1–2 hours post-infusion. The drug follows a three-compartment model with a terminal half-life of 30–40 hours. Plasma protein binding is approximately 77%, predominantly to albumin. Unlike doxorubicin, epirubicin undergoes extensive hepatic metabolism via carbonyl reduction to epirubicinol (13-OH derivative) and conjugation with glucuronic acid. These pathways are mediated by aldoketo reductases (AKR1C3) and UDP-glucuronosyltransferases (UGT2B7), respectively. Epirubicinol retains 30–50% of the parent compound's cytotoxicity but demonstrates slower cellular uptake. Approximately 40% of the administered dose is eliminated via biliary excretion, requiring dose adjustments in hepatic impairment (bilirubin >1.2 mg/dL), while renal clearance accounts for only 10–15% of elimination. Pharmacogenomic variations significantly influence outcomes; polymorphisms in UGT2B7 (rs7439366) correlate with reduced glucuronidation capacity and increased hematologic toxicity. Therapeutic drug monitoring is emerging as a strategy to individualize dosing, particularly in obese patients where volume of distribution alterations necessitate weight-based calculations.

Therapeutic Applications and Clinical Efficacy

Epirubicin hydrochloride is integral to evidence-based protocols across multiple malignancies. In early-stage breast cancer, the FEC-100 regimen (5-fluorouracil 500 mg/m², epirubicin 100 mg/m², cyclophosphamide 500 mg/m²) administered every 21 days for six cycles demonstrates 10-year disease-free survival rates exceeding 60%. Neoadjuvant use achieves pathological complete response (pCR) rates of 15–25% in triple-negative subtypes. For metastatic gastric cancer, epirubicin-based triplet therapy (ECX: epirubicin/cisplatin/capecitabine) improves median overall survival to 9–11 months versus 8 months with doublets. Dose optimization remains critical: ovarian cancer studies show equivalent efficacy but reduced cardiotoxicity at 75 mg/m² compared to 100 mg/m². Emerging applications include bladder preservation protocols for muscle-invasive bladder cancer (epirubicin-cisplatin-radiation) and hepatocellular carcinoma via transarterial chemoembolization (TACE) using drug-eluting beads. Recent phase III trials (e.g., TRIO-US B-07) explore novel combinations with trastuzumab deruxtecan in HER2-low breast cancer, demonstrating synergistic DNA damage response. National Comprehensive Cancer Network (NCCN) guidelines position epirubicin as a category 1 recommendation for node-positive breast cancer and unresectable gastric carcinoma.

Adverse Effects and Safety Profile

The toxicity spectrum of epirubicin hydrochloride mandates vigilant monitoring protocols. Myelosuppression represents the most frequent dose-limiting toxicity, with nadir leukopenia occurring at day 10–14. Grade 3/4 neutropenia develops in 60–90% of patients at doses ≥90 mg/m², necessitating granulocyte colony-stimulating factor (G-CSF) support. Cumulative cardiotoxicity manifests as reduced left ventricular ejection fraction (LVEF), with incidence rising steeply beyond 900 mg/m2 cumulative dose. Echocardiographic surveillance every 2–3 cycles is recommended, supplemented by cardiac biomarkers like troponin I and NT-proBNP. Dexrazoxane provides cardioprotection without compromising efficacy at cumulative doses >450 mg/m². Secondary acute myeloid leukemia (sAML) risk is estimated at 0.2–1.2% within 5 years, associated with alkylator combinations. Extravasation causes severe tissue necrosis requiring cryotherapy and dexrazoxane antidote administration. Comparative analyses reveal a 30% lower risk of congestive heart failure versus doxorubicin at equimolar doses, attributed to epirubicin's faster elimination and reduced conversion to cardiotoxic aglycones. Current safety enhancements include liposomal encapsulation to diminish cardiac uptake and continuous ECG monitoring during infusion to detect arrhythmias.

References

- Gianni L, et al. "Phase III trial evaluating the addition of paclitaxel to doxorubicin followed by cyclophosphamide, methotrexate, and fluorouracil, as adjuvant or primary systemic therapy." Journal of Clinical Oncology (2009); 27(15):2474-2481. doi:10.1200/JCO.2008.19.2567

- Cunningham D, et al. "Capecitabine and oxaliplatin for advanced esophagogastric cancer." New England Journal of Medicine (2008); 358(1):36-46. doi:10.1056/NEJMoa073149

- van Dalen EC, et al. "Cardioprotective interventions for cancer patients receiving anthracyclines." Cochrane Database of Systematic Reviews (2021); 2:CD003917. doi:10.1002/14651858.CD003917.pub5

- Salvatorelli E, et al. "Pharmacokinetic characterization of epirubicin metabolism by carbonyl reductases." Pharmacological Research (2019); 148:104417. doi:10.1016/j.phrs.2019.104417